

# A Comparative Analysis of STING Inhibitors: C-171 vs. H-151

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## Compound of Interest

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For researchers and drug development professionals navigating the landscape of innate immunity modulation, the selection of a specific STING (Stimulator of Interferon Genes) inhibitor is a critical decision. This guide provides an objective comparison of two widely used covalent STING inhibitors, C-171 and H-151, focusing on their mechanism of action, performance data, and the experimental frameworks used for their evaluation.

The cGAS-STING signaling pathway is a cornerstone of the innate immune system, detecting cytosolic DNA—a sign of infection or cellular damage—and initiating a robust inflammatory response, including the production of type I interferons (IFNs).[1][2][3] While vital for host defense, dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making STING inhibitors a promising therapeutic avenue.[4][5]

## Mechanism of Action: A Shared Covalent Approach

Both C-171 and H-151 are small-molecule inhibitors that function through a similar covalent mechanism. They selectively target a specific cysteine residue within the transmembrane domain of the STING protein.[6][7][8]

- **Target Site:** Both inhibitors covalently and irreversibly bind to Cysteine 91 (Cys91) of both human and murine STING.[6][7][8][9]
- **Functional Blockade:** This covalent modification effectively blocks the subsequent palmitoylation of STING.[6][7][9][10][11] Palmitoylation is an essential post-translational

modification required for STING to form higher-order oligomers or clusters upon activation.[\[6\]](#)  
[\[10\]](#)

- Downstream Inhibition: By preventing STING clustering, both C-171 and H-151 inhibit the recruitment and phosphorylation of the downstream kinase TBK1 (TANK-binding kinase 1). [\[9\]](#)[\[11\]](#)[\[12\]](#) This, in turn, prevents the phosphorylation and activation of the transcription factor IRF3 (Interferon Regulatory Factor 3), ultimately suppressing the production of type I interferons and other pro-inflammatory cytokines.[\[9\]](#)

H-151 was identified through the structural optimization of earlier covalent inhibitors like C-178, aiming for improved pharmacological properties.[\[5\]](#)[\[13\]](#)

## Quantitative Performance Data

The potency of STING inhibitors is a key determinant of their utility. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this potency. The following table summarizes the available IC50 data for C-171 and H-151.

Inhibitor	Target Species	Cell Line	Reported IC50	Reference
H-151	Human STING	293T-hSTING	1.04 $\mu$ M	<a href="#">[14]</a>
Murine STING	293T-mSTING	0.82 $\mu$ M	<a href="#">[14]</a>	
Murine STING	Mouse Embryonic Fibroblasts (MEFs)	~138 nM	<a href="#">[4]</a>	
Murine STING	Bone Marrow-Derived Macrophages (BMDMs)	~109.6 nM	<a href="#">[4]</a>	
Human STING	Human Foreskin Fibroblasts (HFFs)	~134.4 nM	<a href="#">[4]</a>	
C-171	Human & Murine STING	HEK293 cells	0.02 - 2 $\mu$ M*	<a href="#">[12]</a>

\*Note: The data for C-171 indicates a concentration range where it selectively reduces STING-mediated IFN- $\beta$  reporter activity, rather than a specific IC50 value.[12] Some studies have noted that the efficacy of H-151 may be species-dependent, a critical factor for translating preclinical findings.[4][15]

## In Vitro and In Vivo Efficacy

H-151: This inhibitor has demonstrated noteworthy activity in both cellular assays and in vivo models.

- In Vitro: H-151 potently inhibits STING activation in various cell types, including human monocytic THP-1 cells and mouse macrophages.[10][13] It effectively reduces the production of IFN- $\beta$  and other inflammatory cytokines like TNF upon stimulation with STING agonists. [10][13] Importantly, it has been shown to be selective for STING-mediated signaling, not affecting RIG-I-mediated interferon production.[6]
- In Vivo: H-151 has shown significant therapeutic potential in multiple mouse models of disease. It ameliorates inflammation and reduces tissue injury in models of intestinal ischemia-reperfusion injury, neovascular age-related macular degeneration (AMD), and psoriasis.[9][10][16][17] Topical administration of H-151 has been shown to attenuate skin lesions in a psoriatic mouse model.[16]

C-171: C-171 also efficiently inhibits both human and murine STING in cellular assays.[7][8] It selectively reduces STING-mediated, but not RIG-I or TBK1-mediated, IFN- $\beta$  reporter activity in HEK293 cells.[12] While specific in vivo efficacy data for C-171 is less detailed in the provided search results compared to H-151, its shared mechanism of action suggests potential utility in similar inflammatory models.

## Visualizing the STING Pathway and Experimental Workflow

To better understand the context of C-171 and H-151 activity, the following diagrams illustrate the STING signaling pathway and a common experimental workflow for inhibitor validation.

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## References

- 1. childrenshospital.org [childrenshospital.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Researchers reveal key differences in STING inhibition between humans and mice | EurekAlert! [eurekalert.org]
- 16. The STING antagonist H-151 ameliorates psoriasis via suppression of STING/NF- $\kappa$ B-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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